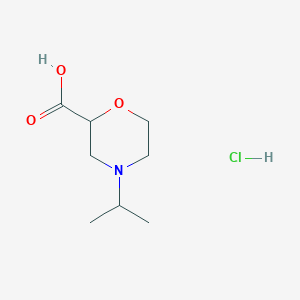
4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride
Overview
Description
4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1803593-62-5 . It has a molecular weight of 209.67 . The IUPAC name for this compound is 4-isopropylmorpholine-2-carboxylic acid hydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride is1S/C8H15NO3.ClH/c1-6(2)9-3-4-12-7(5-9)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 209.67 . Unfortunately, other physical and chemical properties like boiling point, melting point, density, etc., are not specified .Scientific Research Applications
Synthesis and Biological Properties
- New compounds, including those related to 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride, have been synthesized and tested for various biological properties. For instance, Papoyan et al. (2011) synthesized compounds that showed pronounced anticonvulsive activities and n-cholinolytic activities (Papoyan et al., 2011).
Antifungal and Antihypoxic Activities
- Certain derivatives of 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride demonstrate significant antifungal activity, as reported by Zhou et al. (2013), who synthesized and tested compounds against various fungi (Zhou, Li, Zhang, & Jiang, 2013). Ukrainets, Mospanova, and Davidenko (2014) explored derivatives for antihypoxic effects, identifying compounds with high antihypoxic effects and potential as antioxidants (Ukrainets, Mospanova, & Davidenko, 2014).
Antitumor Activity
- Research into antitumor activities of compounds related to 4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride has also been conducted. Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides and tested them for antitumor activities, finding some promising results (Isakhanyan, Gevorgyan, Chshmarityan, Nersesyan, Agaronyan, Danielyan, Stepanyan, & Panosyan, 2016).
Antimicrobial and Antibacterial Activities
- The synthesized derivatives have shown potential in antimicrobial and antibacterial applications. For example, Narsimha et al. (2014) reported on the synthesis and antibacterial activity of compounds related to morpholine-3-carboxylic acid, demonstrating promising antibacterial properties (Narsimha, Kumar, Kumar, Yakoob, & Reddy, 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
4-propan-2-ylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-6(2)9-3-4-12-7(5-9)8(10)11;/h6-7H,3-5H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAXVUHCZLQJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCOC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-yl)morpholine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383353.png)
![Ethyl 4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate](/img/structure/B1383356.png)

![3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol hydrochloride](/img/structure/B1383359.png)
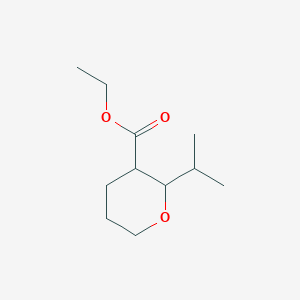
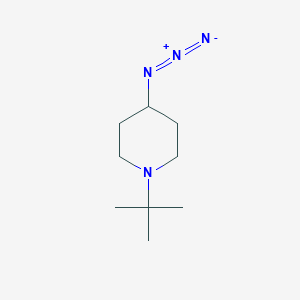

![5-Azaspiro[3.4]octane hydrobromide](/img/structure/B1383363.png)
![[4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1383364.png)
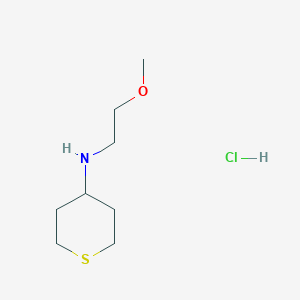
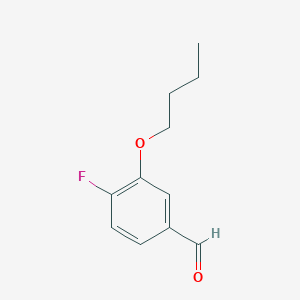
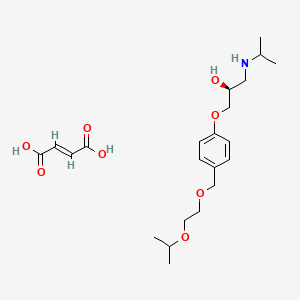
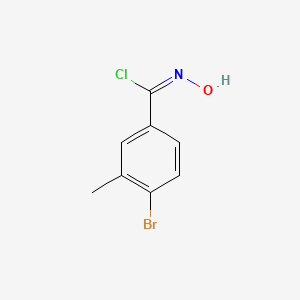
![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)